Quinolin-5-yl acetate
Description
Significance of the Quinoline (B57606) Nucleus in Chemical Synthesis
The quinoline nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in chemical synthesis, particularly in medicinal chemistry and materials science. researchgate.netorientjchem.orgresearchgate.net Its structure, which is essentially a fusion of a benzene (B151609) ring with a pyridine (B92270) ring, makes it a versatile building block. researchgate.net The presence of the nitrogen atom and the extended π-system allows for a wide range of chemical modifications through reactions like electrophilic and nucleophilic substitutions. researchgate.netorientjchem.org
Quinoline and its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958). wikipedia.org This natural precedent has inspired chemists to utilize the quinoline scaffold for the design and synthesis of novel compounds with diverse applications. orientjchem.orgresearchgate.net In synthetic chemistry, the quinoline core serves as a precursor for more complex molecules, including dyes and specialty chemicals. wikipedia.org For instance, the oxidation of quinoline yields quinolinic acid, a key intermediate for herbicides. wikipedia.org The ability to modify the quinoline nucleus with various functional groups allows for the fine-tuning of its chemical and physical properties, making it a crucial component in the development of new therapeutic agents and functional materials. researchgate.net
Overview of Ester Functional Groups in Heterocyclic Chemistry
An ester is a functional group derived from an acid where at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.org In heterocyclic chemistry, the introduction of an ester functional group, such as an acetate (B1210297) (–OCOCH₃), can significantly influence a molecule's properties and reactivity. organicchemexplained.com Esters are generally less polar and more volatile than the corresponding alcohols and carboxylic acids from which they are derived. wikipedia.orgchemistrytalk.org
The ester group is structurally flexible due to the low barrier to rotation around its C–O–C bonds. wikipedia.org While it contains polar bonds, its ability to act as a hydrogen bond acceptor is dependent on the attached alkyl chains. chemistrytalk.orgmasterorganicchemistry.com In the context of a heterocyclic system like quinoline, the ester group can serve several purposes. It can act as a protecting group for a hydroxyl functional group, masking its reactivity while other chemical transformations are carried out on the molecule.
Furthermore, the ester group is a versatile synthetic handle. It can undergo hydrolysis under acidic or basic conditions to regenerate the parent alcohol (a hydroxyl group) and the corresponding carboxylic acid. organicchemexplained.comevitachem.com This reactivity allows for the controlled release of a hydroxyl group or for the ester to be converted into other functional groups, making it a valuable tool in multi-step organic synthesis. msu.edu
Scope and Research Focus on Quinolin-5-yl Acetate
This compound is a specific isomer within the quinoline acetate family, where the acetate group is attached to the 5th position of the quinoline ring. This compound serves primarily as a synthetic intermediate and a building block in organic synthesis. Its structure is derived from the acetylation of 5-hydroxyquinoline (B119867).
Research involving this compound and its close derivatives often centers on its utility in creating more complex molecular architectures. For example, related structures like (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate have been used to create cobalt complexes that act as catalysts in polymerization reactions. mdpi.com The reactivity of the acetate group allows for its modification or removal, while the quinoline core provides a rigid and electronically defined scaffold. While direct applications of this compound itself are not extensively documented in isolation, its role as a precursor is implicit in the synthesis of more complex quinoline derivatives investigated for various chemical and biological activities.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)OC1=CC=CC2=C1C=CC=N2 |
| InChI Key | XJCVRTZCHJHSLT-UHFFFAOYSA-N |
Table generated from available chemical database information.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
quinolin-5-yl acetate |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3 |
InChI Key |
VEDCMAJBWBCFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Synthetic Strategies for Quinolin 5 Yl Acetate and Its Precursors
Classical and Contemporary Quinoline (B57606) Ring Formation Methodologies
The quinoline scaffold, a cornerstone in medicinal and materials chemistry, can be constructed through a variety of synthetic routes, ranging from century-old classical methods to modern, highly efficient protocols. nih.gov
Condensation Reactions
Some of the most established methods for quinoline synthesis rely on the acid- or base-catalyzed condensation of anilines with carbonyl compounds, followed by cyclization and dehydration. These named reactions, while foundational, often require harsh conditions. nih.govscbt.com
A comparative overview of these classical methods is presented below:
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), oxidizing agent (e.g., nitrobenzene) | Concentrated sulfuric acid | Unsubstituted or substituted quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Acid (e.g., HCl, Lewis acids) | 2- and/or 4-substituted quinolines |
| Friedländer Synthesis | 2-aminobenzaldehyde (B1207257) or 2-aminoketone, compound with an α-methylene group | Acid or base catalysis | 2- and 3-substituted quinolines |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Acid or thermal conditions | 4-hydroxyquinolines (4-quinolinones) or 2-hydroxyquinolines (2-quinolinones) |
| Combes Synthesis | Aniline, β-diketone | Acid (e.g., sulfuric acid) | 2,4-disubstituted quinolines |
| Pfitzinger Reaction | Isatin (B1672199), carbonyl compound | Base | Quinoline-4-carboxylic acids |
| Niementowski Synthesis | Anthranilic acid, ketone or aldehyde | Thermal conditions | 4-hydroxyquinolines (γ-hydroxyquinoline derivatives) |
Skraup Synthesis: This method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.gov
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines. scispace.commdpi.com The reaction is typically catalyzed by Brønsted or Lewis acids. scispace.com
Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene (B1212753) group. organic-chemistry.orgnih.gov The reaction can be catalyzed by either acids or bases and is a straightforward method for producing polysubstituted quinolines. orientjchem.org Recent modifications have focused on developing more environmentally friendly conditions, such as using water as a solvent without a catalyst. eurekaselect.com
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines (Conrad-Limpach) at lower temperatures or 2-hydroxyquinolines (Knorr) at higher temperatures. dntb.gov.ua
Combes Quinoline Synthesis: In this acid-catalyzed reaction, an aniline is condensed with a β-diketone. nih.gov The resulting enamine intermediate undergoes cyclization to form a 2,4-disubstituted quinoline. wikipedia.org
Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.org
Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde at elevated temperatures to yield γ-hydroxyquinoline derivatives. researchgate.netmdpi.com
Oxidative Annulation and C–H Activation Protocols
Modern synthetic chemistry has seen a shift towards more atom-economical and efficient methods. Oxidative annulation and C–H activation strategies have emerged as powerful tools for quinoline synthesis, often employing transition metal catalysts. researchgate.netresearchgate.net These methods allow for the direct formation of the quinoline ring from simpler precursors by forming C-C and C-N bonds through the activation of otherwise inert C-H bonds. researchgate.net
Recent advancements in this area include:
Rhodium(III)-catalyzed oxidative annulation: This method can be used for the synthesis of quinolines from functionalized pyridines and alkynes.
Copper-catalyzed reactions: Copper catalysts have been employed in the oxidative cyclization of C(sp³)–H/C(sp²) bonds and in the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines.
Palladium-catalyzed C-H activation: This approach has been used for the direct alkylation and arylation of quinoline N-oxides. researchgate.net
These methods often offer high regioselectivity and functional group tolerance, providing access to a wide range of substituted quinolines that are difficult to prepare using classical methods.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical. Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a three-component reaction of an aniline, an aldehyde, and an activated alkene can lead to the formation of a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. These reactions can be catalyzed by various catalysts, including Lewis acids and metal triflates. nih.gov
Photo-induced and Transition-Metal-Free Syntheses
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of toxic and expensive transition metals. Photo-induced reactions, which utilize light as an energy source, offer a mild and environmentally benign alternative for quinoline synthesis. These reactions can proceed through various mechanisms, including electrocyclization and dehydrogenative annulation.
Furthermore, several transition-metal-free synthetic routes have been reported, often relying on the use of iodine, Brønsted acids, or radical initiators to promote the cyclization and aromatization steps. nih.gov These methods provide a valuable alternative to metal-catalyzed processes, particularly for large-scale synthesis where metal contamination can be a concern.
Targeted Synthesis of Quinolin-5-ol Derivatives
The synthesis of quinolin-5-yl acetate (B1210297) requires the preparation of its precursor, quinolin-5-ol. One notable method for the synthesis of substituted quinolin-5-ol derivatives involves radical-mediated aromatization.
Radical Aromatization Reactions (e.g., Manganese(III) Acetate mediated)
Manganese(III) acetate is a versatile one-electron oxidant that can be used to generate carbon-centered radicals from enolizable carbonyl compounds. nih.govresearchgate.net This reactivity can be harnessed for the synthesis of quinolin-5-ol derivatives through an aromatization reaction.
A specific example is the synthesis of 2,4,7-trimethyl-quinolin-5-ol from 2,4,7-trimethyl-7,8-dihydro quinolinone. researchgate.netorganic-chemistry.org In this reaction, manganese(III) acetate is used to effect the aromatization of the dihydroquinolinone precursor to the corresponding quinolin-5-ol. researchgate.netorganic-chemistry.org The reaction proceeds via a free radical mechanism, where the manganese(III) acetate initiates the formation of a radical, leading to the aromatization of the ring system. researchgate.net
The general scheme for this transformation is as follows:
2,4,7-trimethyl-7,8-dihydro quinolinone
--[Mn(OAc)₃]-->
2,4,7-trimethyl-quinolin-5-ol
This method highlights the utility of manganese(III) acetate in mediating radical reactions for the synthesis of functionalized quinoline derivatives. wikipedia.org
The final step in the synthesis of quinolin-5-yl acetate would involve the acetylation of quinolin-5-ol. This is a standard esterification reaction that can be achieved by treating quinolin-5-ol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534).
Regioselective Hydroxylation Techniques
Direct and selective hydroxylation of the quinoline ring at the C-5 position is not straightforward due to the electronic nature of the heterocycle. However, advanced synthetic methods have been developed to introduce functionality at specific positions, which can lead to the formation of quinolin-5-ol. These techniques often involve multi-step sequences or sophisticated catalytic systems to control the position of the incoming group.
Recent approaches have utilized dearomatization strategies to selectively functionalize the carbocyclic ring of quinoline. One such method is the dearomative hydroboration, which uses phosphine-ligated borane (B79455) complexes to introduce boron at specific sites. nih.gov By carefully selecting the phosphine (B1218219) ligand, it is possible to direct the hydroboration to yield 5,8- or 5,6-hydroborated products. nih.gov These organoboron intermediates are versatile building blocks that can be subsequently oxidized to introduce a hydroxyl group at the 5-position.
Another innovative strategy involves the meta-selective hydroxylation of quinolines via dearomatized oxazinoaza-arene intermediates. researchgate.net In this process, the quinoline is first converted into a dienamine-type intermediate, which then undergoes highly regioselective hydroxylation with electrophilic peroxides. researchgate.net While primarily demonstrated for the C-3 position, control of regioselectivity can sometimes be influenced by substitution patterns and reaction conditions, offering a potential, albeit complex, route to 5-hydroxyquinolines. researchgate.net
Biocatalytic methods also present a viable route. The use of enzymes like toluene (B28343) dioxygenase (TDO) can achieve cis-dihydroxylation of the quinoline carbocyclic ring, producing intermediates such as (5R,6S)-5,6-dihydroxy-5,6-dihydroquinoline. nih.gov These dihydrodiols can then be chemically manipulated, for instance, through acid-catalyzed dehydration, to yield hydroxylated quinolines, including the desired quinolin-5-ol.
| Method | Description | Key Reagents | Potential Outcome |
| Dearomative Hydroboration | Ligand-controlled introduction of a boron moiety onto the quinoline ring, followed by oxidation. nih.gov | Phosphine-ligated borane complexes, Oxidant (e.g., H₂O₂) | Regioselective formation of quinolin-5-ol |
| meta-Selective Hydroxylation | Formation of a dearomatized intermediate that directs electrophilic hydroxylation. researchgate.net | M1 (oxidant), Electrophilic peroxides (e.g., mCPBA) | Potential for C-5 hydroxylation depending on substrate and conditions |
| Biocatalytic Dihydroxylation | Enzymatic cis-dihydroxylation of the carbocyclic ring to form a dihydrodiol precursor. nih.gov | Toluene Dioxygenase (TDO) | Formation of a diol that can be converted to quinolin-5-ol |
Esterification Methods for Quinolin-5-ol to this compound
Once quinolin-5-ol is obtained, the final step is the esterification of the phenolic hydroxyl group. This transformation can be accomplished through several reliable methods, ranging from classical acylation to milder, catalyzed reactions.
Direct acylation is a fundamental and widely used method for converting alcohols and phenols to their corresponding acetate esters. The reaction involves treating quinolin-5-ol with a strong acetylating agent like acetic anhydride (Ac₂O) or acetyl chloride (CH₃COCl). commonorganicchemistry.comnih.gov
When using acetic anhydride, the reaction is typically performed in the presence of a base, such as pyridine, which can also serve as the solvent. nih.gov The base neutralizes the acetic acid byproduct and may also act as a nucleophilic catalyst. An alternative base is triethylamine (TEA) in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The reaction with acetyl chloride is generally faster and more exothermic, also requiring a base to scavenge the hydrogen chloride (HCl) gas that is produced. commonorganicchemistry.comchemistrysteps.com
General Reaction Scheme: Quinolin-5-ol + Acetic Anhydride --(Base)--> this compound + Acetic Acid Quinolin-5-ol + Acetyl Chloride --(Base)--> this compound + HCl
These methods are often high-yielding, but the use of pyridine can sometimes complicate product purification. Various catalysts, such as 4-(dimethylamino)pyridine (DMAP), can be added in small amounts to significantly accelerate the reaction. nih.govmdpi.com
The Steglich esterification is a particularly mild method for forming esters, making it suitable for substrates that may be sensitive to the more forceful conditions of direct acylation. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide, most commonly N,N′-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid (in this case, acetic acid). A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for the reaction to proceed efficiently. synarchive.comnih.gov
The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of acetic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt, which is subsequently attacked by the hydroxyl group of quinolin-5-ol. wikipedia.orgorganic-chemistry.org A key advantage is that the reaction is driven forward by the formation of a stable, insoluble urea (B33335) byproduct (dicyclohexylurea, DCU), which can be removed by filtration. wikipedia.org The applicability of this method to quinoline-based structures has been demonstrated in the synthesis of 5-chloroquinolin-8-yl-benzoates. asianpubs.org
| Reagent | Role | Notes |
| Acetic Acid | Acetyl group source | The carboxylic acid to be esterified onto the alcohol. |
| Quinolin-5-ol | Substrate | The alcohol undergoing esterification. |
| DCC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. wikipedia.org |
| DMAP | Catalyst | Acts as a nucleophilic catalyst and acyl transfer reagent, suppressing side reactions. wikipedia.orgorganic-chemistry.org |
| Solvent | Reaction Medium | Typically a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). wikipedia.org |
Esterification can be effectively promoted using stoichiometric or catalytic amounts of a base without the need for a strong acid catalyst. In these approaches, the base plays a critical role in facilitating the nucleophilic attack of the alcohol on the acetylating agent.
One common approach involves using a weak inorganic base, such as sodium bicarbonate (NaHCO₃), as a catalyst for acetylation with acetic anhydride. mdpi.com This method is mild, environmentally friendly, and avoids the use of corrosive reagents or solvents that are difficult to remove. The reaction proceeds efficiently at room temperature, making it an attractive option for simple acetylations. mdpi.com
Alternatively, amine bases like pyridine or triethylamine, as mentioned in the context of direct acylation, are central to base-promoted esterification. The mechanism can proceed via two pathways. The base can deprotonate the phenolic hydroxyl of quinolin-5-ol, increasing its nucleophilicity. More commonly, especially with catalysts like DMAP, the base acts as a nucleophilic catalyst by first attacking the acetic anhydride to form a highly reactive acetylated intermediate, which is then readily attacked by the alcohol. organic-chemistry.org
The choice of solvent can significantly influence the efficiency and outcome of acetylation reactions, moving beyond its role as a simple inert medium. In some cases, the solvent actively participates in the reaction or drastically alters the reaction rate.
For instance, as previously noted, pyridine can function as both a solvent and a basic catalyst in acylations with acetic anhydride. nih.gov In contrast, conducting the reaction in a non-participatory solvent like toluene can lead to different efficiencies. A study on the acetylation of 4-nitrobenzyl alcohol using sodium bicarbonate as a catalyst demonstrated a clear solvent effect on the reaction yield and time. mdpi.com
| Solvent | Yield (after 24h) | Reaction Time for >90% Yield |
| Toluene | >99% | 24 h |
| Ethyl Acetate | 93% | 24 h |
| Acetonitrile | ~90% | 48 h |
| Dichloromethane | ~85% | 48 h |
| Data adapted from a study on the acetylation of 4-nitrobenzyl alcohol, illustrating the potential impact of solvent choice on similar reactions. mdpi.com |
This data highlights that non-polar solvents like toluene can be highly effective, potentially due to better solubility of reactants or different transition state stabilization compared to more polar solvents. Furthermore, the development of solvent-free conditions represents the ultimate form of solvent mediation, where the reaction proceeds by mixing the neat reactants, often with a solid catalyst, thereby simplifying workup and reducing environmental impact. mdpi.comorganic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of Quinolin 5 Yl Acetate
Transformations Involving the Acetate (B1210297) Moiety
The acetate group at the C5 position of the quinoline (B57606) ring is susceptible to reactions typical of aryl esters, primarily involving the cleavage of the acyl-oxygen bond.
Hydrolysis: The ester linkage in quinolin-5-yl acetate can be cleaved through hydrolysis to yield 5-hydroxyquinoline (B119867) and acetic acid. This reaction can proceed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the acetate group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 5-hydroxyquinoline regenerates the acid catalyst and releases acetic acid. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to release the 5-hydroxyquinolinate anion and acetic acid. The phenoxide-like anion is a stable leaving group. rsc.org This process is generally irreversible as the final step involves the deprotonation of the resulting acetic acid by the strongly basic 5-hydroxyquinolinate.
Transesterification: this compound can undergo transesterification, where its acetyl group is transferred to a different alcohol. wikipedia.org This equilibrium-driven process is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The incoming alcohol then attacks the electrophilic carbonyl carbon. masterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. wikipedia.org
Driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products (e.g., the displaced 5-hydroxyquinoline or the newly formed ester) from the reaction mixture. wikipedia.org
Table 1: Representative Hydrolysis and Transesterification Reactions This table is illustrative and based on general mechanisms for aryl acetates.
| Reaction Type | Reagents & Conditions | Products | Mechanism Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dil. H₂SO₄), heat | 5-Hydroxyquinoline + Acetic Acid | Protonation of carbonyl oxygen activates the ester for nucleophilic attack by water. chemguide.co.uk |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., aq. NaOH), heat | 5-Hydroxyquinolinate + Acetate | Direct nucleophilic attack of hydroxide on the carbonyl carbon. |
| Transesterification | R-OH, Acid or Base Catalyst, heat | 5-Hydroxyquinoline + R-OAc | Equilibrium process; driven by excess alcohol or product removal. wikipedia.org |
Beyond simple cleavage, the acetate group can be involved in more complex transformations that convert it into other functionalities. A significant strategy involves the use of the C–O bond of the aryl acetate in metal-catalyzed cross-coupling reactions. While traditionally difficult, methods have been developed where phenolic acetates can serve as electrophilic partners, effectively acting as surrogates for aryl halides or triflates. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, cleaving the acetate group in the process. Such transformations typically require specialized nickel or palladium catalyst systems designed to activate the relatively inert C(aryl)–O bond.
Reactions at the Quinoline Nucleus
The quinoline ring system consists of two fused aromatic rings: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring (heterocycle). The reactivity of the nucleus is dictated by the electronic properties of these two rings.
In quinoline, electrophilic aromatic substitution (SEAr) occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. askfilo.com The nitrogen atom's electron-withdrawing effect deactivates the pyridine ring towards electrophiles. askfilo.com Substitution on the carbocyclic ring occurs predominantly at the C5 and C8 positions, as the cationic intermediates formed by attack at these sites are more resonance-stabilized. askfilo.comquimicaorganica.org
In this compound, the C5 position is already substituted. The directing effect of the C5-acetoxy group must therefore be considered. The acetoxy group is an ortho, para-director due to the resonance-donating ability of the oxygen atom's lone pairs. stackexchange.com However, it is less activating than a hydroxyl group because the oxygen lone pair is also delocalized into the adjacent carbonyl group. stackexchange.com In the context of the quinoline ring, the acetoxy group at C5 would direct incoming electrophiles primarily to the C8 position (ortho to the directing oxygen and a favored position for substitution on the parent quinoline) and to a lesser extent, the C6 position (para to the directing oxygen). Given that C8 is already an electronically favored site for substitution on the quinoline nucleus, electrophilic attack is highly favored at this position.
Table 2: Predicted Electrophilic Aromatic Substitution on this compound
| Reaction | Typical Reagents | Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 8-Nitrothis compound | Substitution occurs at the electron-rich carbocycle, directed to C8 by the C5-acetoxy group. askfilo.comquimicaorganica.org |
| Bromination | Br₂, FeBr₃ | 8-Bromothis compound | The C5-acetoxy group directs ortho to the C8 position. stackexchange.com |
| Sulfonation | Fuming H₂SO₄ | 5-Acetoxyquinoline-8-sulfonic acid | C8 is the thermodynamically and kinetically favored position. quimicaorganica.org |
Nucleophilic substitution reactions on the quinoline scaffold typically occur on the electron-deficient pyridine ring, with the C2 and C4 positions being the most reactive. This reactivity is analogous to that of pyridine. The presence of the C5-acetoxy group is not expected to fundamentally alter this regioselectivity, as its electronic influence on the distant pyridine ring is minimal compared to the powerful activating effect of the ring nitrogen. Classic reactions like the Chichibabin reaction (amination at C2 with sodium amide) would be expected to proceed, affording 2-aminothis compound.
Transition metal-catalyzed C–H functionalization has become a powerful tool for the regioselective synthesis of substituted quinolines. nih.gov These methods offer direct routes to derivatization without the need for pre-functionalized substrates. nih.gov
Palladium- and Rhodium-Catalyzed Reactions : Various positions on the quinoline ring can be targeted depending on the catalyst and directing group used. nih.govnih.gov For this compound, several strategies can be envisioned:
C8 Functionalization : A common strategy involves the temporary oxidation of the quinoline nitrogen to an N-oxide. The N-oxide group can act as a directing group to facilitate rhodium-catalyzed C–H activation and subsequent alkylation or arylation at the C8 position. acs.orgresearchgate.net The N-oxide can be removed in a final step.
C4 or C6 Functionalization : The oxygen of the acetate group itself could potentially serve as a weak directing group for C–H activation at the adjacent C4 and C6 positions, although this would likely be less efficient than dedicated directing groups.
C2 Functionalization : Direct C–H functionalization at the C2 position is also well-established for quinolines using various palladium catalysts, often proceeding via a concerted metalation-deprotonation mechanism. mdpi.com
These modern synthetic methods provide versatile pathways for creating complex quinoline derivatives from this compound by selectively activating specific C–H bonds on the aromatic nucleus.
Table 3: Potential C–H Functionalization Strategies for this compound
| Target Position | Strategy | Catalyst Example | Coupling Partner Example | Key Intermediate/Director |
|---|---|---|---|---|
| C8 | Remote C–H Activation | [RhCp*Cl₂]₂ | Alkenes, Alkynes | This compound N-oxide. acs.orgresearchgate.net |
| C2 | Direct C–H Arylation | Pd(OAc)₂ | Aryl Bromides | Concerted Metalation-Deprotonation. mdpi.com |
| C4 | Directed C–H Activation | Pd(OAc)₂ | Aryl Iodides | Potential weak direction from acetate oxygen. |
Derivatization and Functionalization Strategies of Quinoline Acetates
Strategic Modifications for Structure-Reactivity Studies
The reactivity of the quinoline (B57606) ring is significantly influenced by the substituents it carries. Strategic modifications are often employed to study these structure-reactivity relationships, providing insights for the rational design of molecules with desired properties.
One common strategy involves the conversion of quinoline to its N-oxide derivative. The N-oxide group alters the electronic properties of the quinoline system, activating the C2 and C4 positions for nucleophilic attack and facilitating C-H functionalization reactions. nih.gov For instance, palladium-catalyzed C2-arylation of quinoline N-oxides can be achieved with aryl bromides or tosylates. nih.gov Mechanistic studies suggest that the C-H activation step in these reactions often follows an inner-sphere concerted metalation-deprotonation (CMD) pathway, where the acetate (B1210297) from the palladium precatalyst can act as the deprotonating agent. nih.gov
The introduction of various functional groups allows for a systematic investigation of their electronic and steric effects on the reactivity of the quinoline core. orientjchem.org For example, the presence of electron-donating or electron-withdrawing groups can influence the regioselectivity of C-H functionalization reactions. nih.govnih.gov Late-stage modification of biologically active quinoline scaffolds is a rapid method to create chemical diversity and explore structure-activity relationships (SAR). nih.gov
Table 1: Examples of Strategic Modifications on the Quinoline Ring
| Modification Strategy | Target Position | Catalyst/Reagent | Purpose |
|---|---|---|---|
| N-Oxidation | N1 | m-CPBA | Activate C2/C4 positions for functionalization |
| C-H Arylation | C2 | Pd(OAc)2 / X-Phos | Introduce aryl groups to study electronic effects |
| C-H Amination | C2 | CuI / Air | Introduce amino groups for SAR studies |
| C-H Alkenylation | C2 | Pd-based catalysts | Introduce alkene functionalities |
Introduction of Diverse Functional Groups via Quinoline Acetate Intermediates
Quinoline acetates can serve as precursors for introducing a wide range of functional groups. The ester functionality can be hydrolyzed to a hydroxyl group (a quinolinol), which is a versatile handle for further modifications. The quinoline ring itself offers multiple sites for functionalization, primarily through C-H activation methodologies. mdpi.com
Transition metal catalysis is a powerful tool for the direct functionalization of quinoline C-H bonds. nih.gov For example, palladium-catalyzed oxidative cross-coupling reactions of quinoline N-oxides (which can be derived from quinoline acetates) with heteroarenes like thiophene (B33073) have been developed. mdpi.com Similarly, copper-catalyzed carbamoylation at the C2 position can be achieved using hydrazinecarboxamides as the carbamoyl (B1232498) source. mdpi.com
These methods allow for the introduction of various substituents, including:
Alkyl and Aryl Groups: Rhodium and palladium catalysts have been used for C2-alkylation and C2-arylation of quinoline N-oxides. nih.gov
Alkenyl Groups: Palladium-catalyzed C2-alkenylation of quinoline N-oxides with bromoalkenes has been reported. mdpi.com
Amino Groups: Copper-catalyzed dehydrogenative C-N coupling allows for the direct amination of quinoline N-oxides with secondary amines. nih.gov
Sulfonyl Groups: Metal-free radical coupling reactions between quinoline N-oxides and sodium sulfinates can introduce sulfonyl groups at the C2 position. nih.gov
The ability to introduce such a diversity of functional groups is crucial for developing new therapeutic agents and materials, as different functionalities can impart distinct biological activities or physical properties. nih.govrsc.orgmdpi.com
C–H Amination and Aziridination in Quinoline-Containing Systems
Direct C-H amination is a highly sought-after transformation as it provides a direct route to nitrogen-containing molecules, which are prevalent in pharmaceuticals. In quinoline systems, C-H amination has been achieved using various catalytic methods.
Copper-catalyzed C-H amination is a notable strategy. For example, the direct amination of quinoline N-oxides with secondary aliphatic amines can be performed using catalytic amounts of copper(I) iodide in toluene (B28343) under air, yielding C2-aminated products in good yields. nih.gov These reactions are often ligand- and base-free, making them highly efficient. nih.gov
Palladium catalysis has also been employed for C-H amination. A reductive Catellani-type reaction pathway has been used to install an amino group on the quinoline ring. For instance, 5-iodoquinoline (B175257) can be reacted with N-benzoyloxymorpholine in the presence of a palladium catalyst to yield the corresponding 6-aminoquinoline (B144246) derivative. nih.gov
While direct C-H aziridination on the quinoline ring is less commonly reported, cobalt-catalyzed amination of aziridines provides a route to 1,2-diamines, which could be applied to substrates containing a quinoline scaffold. researchgate.net The development of C-H functionalization continues to be a major focus, aiming to provide regioselective access to nearly all positions of the quinoline ring. nih.gov
Table 2: Catalytic Systems for C-H Amination of Quinolines
| Position | Catalyst System | Amine Source | Reference |
|---|---|---|---|
| C2 | CuI / Air | Secondary aliphatic amines | nih.gov |
| C6 (from C5-halo) | Pd / Norbornene | N-benzoyloxymorpholine | nih.gov |
Derivatization for Chromatographic and Mass Spectrometric Analysis
Chemical derivatization is a powerful technique used to improve the analytical capabilities for detecting and quantifying compounds using chromatography and mass spectrometry (MS). spectroscopyonline.com For quinoline compounds, derivatization can enhance volatility for gas chromatography (GC), improve chromatographic separation in liquid chromatography (LC), and increase ionization efficiency or induce specific fragmentation patterns in MS. nih.govspectroscopyonline.com
Quinoline-based reagents have been specifically designed for derivatizing other analytes. For example, 2-hydrazinoquinoline (B107646) (HQ) has been developed as a derivatizing agent for the LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.gov The quinoline moiety in the derivative enhances the ionization efficiency in positive electrospray ionization (ESI) mode, improving detection limits. nih.gov Similarly, chiral quinoline-based derivatizing reagents have been synthesized to separate enantiomers of drugs like β-blockers using HPLC. asianpubs.orgresearchgate.net These reagents react with the target analyte to form diastereomers that can be separated on a non-chiral stationary phase. asianpubs.orgresearchgate.net
For the analysis of quinoline compounds themselves, such as Quinolin-5-yl acetate, derivatization might be employed to:
Enhance Detectability: Introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC.
Improve Separation: Modify polarity to improve peak shape and resolution in reversed-phase or HILIC chromatography. nih.gov
Direct Fragmentation in MS/MS: Introduce a charged group or a readily fragmentable moiety to control fragmentation pathways, aiding in structural elucidation and quantification. acs.org
Time-of-flight (TOF) accurate mass spectrometry, coupled with GC or LC, is a powerful tool for identifying quinoline derivatives. nih.govresearchgate.net The accurate mass measurement of molecular ions and the study of fragmentation patterns in MS/MS spectra can confirm the presence of the quinoline core and help elucidate the structure of substituents. nih.govresearchgate.net
Advanced Spectroscopic Characterization Methodologies for Quinolin 5 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of quinolin-5-yl acetate (B1210297) by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of quinolin-5-yl acetate is predicted to exhibit distinct signals for the aromatic protons of the quinoline (B57606) ring system and the methyl protons of the acetate group. The chemical shifts (δ) are influenced by the electron density around the protons. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) are typically found at lower fields (higher ppm values) compared to those on the benzene (B151609) ring (H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom. acs.org The acetate group at the C-5 position will influence the chemical shifts of the neighboring protons, particularly H-4 and H-6. The methyl protons of the acetate group are expected to appear as a sharp singlet in the upfield region, typically around 2.2-2.5 ppm.
The coupling constants (J), which describe the interaction between neighboring protons, are crucial for assigning the positions of substituents on the quinoline ring. acs.org For instance, the coupling between H-2 and H-3 (J₂,₃) is typically around 4.2 Hz, while the coupling between H-3 and H-4 (J₃,₄) is larger, around 8.3 Hz. acs.org Analysis of these coupling patterns allows for the unambiguous assignment of each proton in the quinoline ring.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum of quinoline itself has been well-documented, with carbon signals spread over a wide range. publish.csiro.auresearchgate.net The introduction of the acetate group at C-5 will cause predictable shifts. The carbonyl carbon of the acetate group will appear significantly downfield, typically in the range of 168-172 ppm. The C-5 carbon, being directly attached to the oxygen of the ester, will also experience a downfield shift. The methyl carbon of the acetate group will be observed in the upfield region, around 20-25 ppm.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.9 (dd) | ~150 |
| 3 | ~7.4 (dd) | ~121 |
| 4 | ~8.5 (d) | ~135 |
| 4a | - | ~129 |
| 5 | - | ~148 |
| 6 | ~7.6 (d) | ~122 |
| 7 | ~7.5 (t) | ~130 |
| 8 | ~7.9 (d) | ~126 |
| 8a | - | ~148 |
| C=O | - | ~170 |
| CH₃ | ~2.4 (s) | ~21 |
2D NMR Techniques for Structural Elucidation
To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, various 2D NMR techniques are employed. acs.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and among the protons on the benzene ring (H-6, H-7, and H-8), confirming their connectivity. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon of the quinoline ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) and for confirming the position of the acetate group. For instance, a correlation would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as between these protons and the C-5 carbon of the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the ester functional group and the aromatic quinoline ring.
The most prominent feature for the acetate group is the strong carbonyl (C=O) stretching vibration, which for esters typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, two characteristic C-O stretching vibrations are expected. The C-O stretch of the acyl-oxygen bond (C(=O)-O) usually appears as a strong, broad band between 1250 and 1230 cm⁻¹, a region often characteristic for acetate esters. spectroscopyonline.com The C-O stretch of the alkyl-oxygen bond (O-C) appears in the 1300-1000 cm⁻¹ region. orgchemboulder.comquimicaorganica.org
The quinoline ring will exhibit several characteristic bands:
Aromatic C-H stretching: These vibrations typically occur just above 3000 cm⁻¹. researchgate.net
Aromatic C=C and C=N stretching: A series of sharp to medium intensity bands are expected in the 1620-1450 cm⁻¹ region, which are characteristic of the quinoline ring system. acs.orgresearchgate.net
C-H out-of-plane bending: These strong absorptions in the 900-650 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. astrochem.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Weak |
| Ester C=O Stretch | 1750-1735 | Strong, Sharp |
| Aromatic C=C and C=N Stretch | 1620-1450 | Medium to Strong, Sharp |
| Ester C-O Stretch (Acyl-O) | 1250-1230 | Strong |
| Ester C-O Stretch (Aryl-O) | 1200-1000 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong |
Mass Spectrometry (MS) Techniques (e.g., FAB-MS, ESI-CID-MS², HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₁₁H₉NO₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (187.06). In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 188 would likely be the base peak.
The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of both esters and quinoline derivatives. chempap.org A primary and highly characteristic fragmentation for acetate esters is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement if a suitable gamma-hydrogen were available, but in an aryl acetate, the primary loss is often the ketene radical cation or the acetyl radical. acs.orglibretexts.org A more likely primary fragmentation is the loss of the acetyl group as a radical (•COCH₃, 43 Da) or the loss of ketene (CH₂CO, 42 Da) to yield a radical cation of 5-hydroxyquinoline (B119867).
[M]⁺• → [M - CH₂CO]⁺• + CH₂CO : This pathway involves the loss of ketene (42 Da), resulting in a fragment ion corresponding to the radical cation of 5-hydroxyquinoline at m/z 145.
[M]⁺• → [M - •COCH₃]⁺ + •COCH₃ : This involves the cleavage of the ester bond to lose an acetyl radical (43 Da), forming a quinolin-5-yloxy cation at m/z 144.
Formation of the acylium ion : A peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is very common for acetate esters and is often the base peak. chemistrynotmystery.comwhitman.edu
Further fragmentation would involve the quinoline ring itself. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN, 27 Da). chempap.org Therefore, the fragment at m/z 145 (5-hydroxyquinoline radical cation) could further lose HCN to produce a fragment at m/z 118.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 187 | [C₁₁H₉NO₂]⁺• | Molecular Ion |
| 145 | [C₉H₇NO]⁺• | Loss of ketene (CH₂CO) |
| 118 | [C₈H₆O]⁺• | Loss of HCN from m/z 145 |
| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mdpi.com The spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within the molecule.
The quinoline ring system is an excellent chromophore. The UV-Vis spectrum of quinoline in a non-polar solvent like ethanol (B145695) typically shows multiple absorption bands corresponding to π → π* electronic transitions. researchgate.netphotochemcad.com These transitions are characteristic of aromatic systems. The introduction of the acetate group, an auxochrome, at the 5-position is expected to cause a slight shift in the absorption maxima (λₘₐₓ), often to longer wavelengths (a bathochromic or red shift), and may also affect the intensity of the absorption bands (hyperchromic or hypochromic effects). researchsquare.comacs.org
The spectrum of this compound is predicted to display two or three main absorption bands in the UV region, similar to quinoline itself. These bands arise from the π → π* transitions within the aromatic system. A weak n → π* transition, associated with the non-bonding electrons on the nitrogen atom and the oxygen atoms of the ester, may also be observed, often as a shoulder on the longer-wavelength π → π* band. The exact position of these bands can be influenced by the polarity of the solvent. mdpi.com
| Transition Type | Predicted λₘₐₓ (nm) | Description |
|---|---|---|
| π → π | ~225-235 | High-energy transition of the aromatic system |
| π → π | ~270-280 | Transition involving the benzenoid part of the ring |
| π → π* / n → π* | ~310-320 | Lowest energy transition, sensitive to substitution and solvent |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. chemmethod.com
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as π-π stacking interactions between the aromatic quinoline rings of adjacent molecules and potential weak C-H···O hydrogen bonds involving the carbonyl oxygen of the acetate group. These interactions are crucial for understanding the solid-state properties of the compound. The crystal would be characterized by its unit cell dimensions (a, b, c), angles (α, β, γ), and the space group to which it belongs.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radicals/metal complexes)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of chemical species that possess unpaired electrons, such as radicals or transition metal complexes. The applicability of EPR to this compound is conditional upon its ability to form a stable radical species or to coordinate with a paramagnetic metal ion.
In its ground state, this compound is a diamagnetic molecule, meaning it does not have unpaired electrons and therefore would not produce an EPR signal. However, like other quinoline derivatives, it has the potential to form radical intermediates under specific conditions, such as oxidation, reduction, or photochemical excitation. For instance, studies on related quinoline compounds have successfully used EPR to characterize radical intermediates. The EPR spectra of radicals derived from 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline and its 8-methyl-substituted counterpart have been observed, revealing extensive delocalization of the unpaired electron. st-andrews.ac.ukrsc.org Similarly, EPR has been employed to study anion radicals of N-quinonyl amino acids. nih.gov
These studies on analogous compounds demonstrate that the quinoline ring system can support an unpaired electron, and EPR spectroscopy would be an invaluable tool to study its electronic structure if a radical of this compound were generated. The resulting spectrum, specifically the g-tensor and hyperfine splitting constants, would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. washington.edu
To date, a review of the scientific literature has not revealed specific studies where this compound has been converted into a radical species or incorporated into a metal complex for the purpose of EPR spectroscopic analysis. Consequently, there is no available experimental EPR data, such as g-values or hyperfine coupling constants, for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a compound. This method serves as a crucial checkpoint for verifying the empirical and molecular formula of a newly synthesized or purified substance, ensuring its compositional integrity. For this compound, this analysis confirms that the experimentally determined elemental composition aligns with the theoretical values calculated from its molecular formula, C₁₁H₉NO₂.
The theoretical composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. These calculated values provide a benchmark against which the results of the experimental analysis are compared. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, is considered a confirmation of the compound's purity and elemental formula.
Below is a table presenting the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 70.58 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.48 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.09 |
| Total | 187.198 | 100.00 |
Note: The data in this table is theoretical and calculated based on the molecular formula of this compound. Experimental values from peer-reviewed literature were not available at the time of this writing.
Computational Chemistry and Theoretical Investigations of Quinolin 5 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netmdpi.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for analyzing medium-sized organic molecules like quinoline (B57606) derivatives. rsc.orgscirp.orgrsc.org DFT calculations are used to determine a wide range of molecular properties, including optimized geometries, reaction mechanisms, and electronic and optical characteristics. rsc.orgnih.gov For quinoline-based systems, DFT methods, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), have been shown to provide reliable results that correlate well with experimental data. scirp.orgimist.maresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. scirp.org This process finds the lowest energy conformation on the potential energy surface. For Quinolin-5-yl acetate (B1210297), this involves establishing the planarity of the fused quinoline ring system and determining the rotational orientation (conformation) of the acetate substituent relative to the ring.
Theoretical studies on related quinoline esters and derivatives confirm that the quinoline core is largely planar. nih.gov The conformational analysis would focus on the torsion angle involving the C5-O-C(O)-CH3 bonds of the acetate group. The final optimized geometry would reveal the most stable arrangement, which is crucial for the accurate calculation of all other electronic properties. This theoretical structure can be validated by comparison with experimental data from X-ray crystallography if available. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net In the context of Quinolin-5-yl acetate, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be located across this π-conjugated system. The presence of the electron-withdrawing acetate group influences the energies of these orbitals. rsc.org The HOMO-LUMO gap is also instrumental in predicting the electronic absorption spectra of molecules. nih.gov
Below is a table of representative FMO energies for various quinoline derivatives, calculated using DFT, which illustrates the typical energy ranges for this class of compounds.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |
| 6-chloro-4-methyl-2-salicylidenehydrazinoquinoline | -5.61 | -1.51 | 4.10 |
| 4-methyl-6-methoxy-2-salicylidenehydrazinoquinoline | -5.31 | -1.58 | 3.73 |
| Quinoline-4-ester derivative (7d) | -6.22 | -2.07 | 4.15 |
| 2,4-dicarbazolyl-substituted quinoline | -5.59 | -2.54 | 3.05 |
This table presents data compiled from multiple sources for illustrative purposes. nih.govresearchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. rsc.orguni-muenchen.de An MEP map plots the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. uni-muenchen.dewolfram.com
For this compound, the MEP map would show the most negative potential (red/yellow) localized around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group. researchgate.netresearchgate.net These sites represent the most likely areas for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. MEP analysis is thus crucial for understanding non-covalent interactions and predicting sites of chemical reactivity. rsc.org
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include C=O and C-O stretching from the acetate group, C=N and C=C stretching from the quinoline ring, and C-H aromatic stretches. Comparing the calculated wavenumbers with experimental FT-IR data helps in the precise assignment of spectral bands. researchgate.netarabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov The accuracy of these predictions relies heavily on the quality of the optimized geometry. For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. A strong correlation between the theoretical and experimental NMR spectra confirms that the computed electronic structure is a reliable representation of the molecule in solution. researchgate.netresearchgate.net
The following table shows a representative comparison between experimental and DFT-calculated ¹H NMR chemical shifts for the parent quinoline molecule, demonstrating the typical accuracy of such predictions.
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) |
| H2 | 8.89 | 8.95 |
| H3 | 7.39 | 7.51 |
| H4 | 8.11 | 8.18 |
| H5 | 8.05 | 7.82 |
| H6 | 7.49 | 7.59 |
| H7 | 7.64 | 7.71 |
| H8 | 7.78 | 7.93 |
This table presents data for the parent quinoline molecule for illustrative purposes. scirp.org
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics, such as in optical switching and data storage. rsc.org Organic molecules with extended π-conjugation, particularly those with electron donor and acceptor groups, often exhibit significant NLO responses. mdpi.com Quinoline derivatives have been identified as promising candidates for NLO materials. researchgate.netnih.gov
DFT calculations can reliably predict key NLO parameters, including the dipole moment (μ) and the first-order hyperpolarizability (β). mdpi.comrsc.orgconsensus.app A high β value is indicative of a strong NLO response. For this compound, the π-conjugated quinoline system combined with the electronic influence of the acetate group could lead to notable NLO properties. Theoretical calculations would quantify these properties and guide the design of new quinoline-based NLO materials. ajchem-a.com
The table below lists calculated NLO properties for some quinoline-based compounds to provide context.
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| Quinoline-carbazole derivative (Q3) | 2.15 | 2.053 x 10⁻³⁰ |
| Quinoline-carbazole derivative (Q4) | 2.16 | 2.086 x 10⁻³⁰ |
| Quinoline-carbazole derivative (Q5) | 2.16 | 2.091 x 10⁻³⁰ |
This table presents data compiled from literature for illustrative purposes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. imist.ma
In QSAR studies of quinoline derivatives, DFT-calculated parameters serve as key molecular descriptors. imist.ma These quantum chemical descriptors provide a quantitative measure of the electronic properties of the molecules. Important descriptors include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges.
Global Reactivity Descriptors: Hardness, softness, electronegativity, and electrophilicity index, all derived from FMO energies. rsc.org
These descriptors are used as independent variables in statistical models—such as multiple linear regression (MLR) or machine learning algorithms—to predict a dependent variable, which is typically the biological activity (e.g., IC₅₀ values against a cancer cell line or a pathogen). imist.manih.govresearchgate.net By establishing a robust QSAR model, researchers can identify the key structural features that govern the activity of quinoline compounds, enabling the rational design of more potent analogues of this compound for specific therapeutic targets.
Mechanistic Studies and Transition State Analysis
Detailed mechanistic studies and transition state analyses for chemical reactions involving this compound have not been documented in peer-reviewed literature. Such computational investigations are crucial for understanding reaction pathways, predicting reaction kinetics, and elucidating the electronic structures of transient species.
Typically, a theoretical study of a reaction mechanism, for instance, the hydrolysis of the acetate group, would involve the use of quantum mechanical methods like Density Functional Theory (DFT). Researchers would map the potential energy surface of the reaction to identify the structures of reactants, intermediates, transition states, and products.
Key objectives of such a study would include:
Identification of Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Energy Profile Calculation: Determining the relative energies of all species involved to calculate activation energies and reaction enthalpies.
Vibrational Frequency Analysis: Confirming the nature of stationary points on the potential energy surface (i.e., minima for stable species and a single imaginary frequency for a transition state).
Without specific research on this compound, no data on its reaction mechanisms or transition state geometries and energies can be provided.
Molecular Dynamics Simulations for Conformational Behavior
Specific molecular dynamics (MD) simulations focused on the conformational behavior of isolated this compound are not available in the current body of scientific literature. MD simulations are powerful computational tools used to study the dynamic evolution of a molecular system over time, providing insights into its flexibility, accessible conformations, and interactions with its environment.
A typical MD simulation to investigate the conformational landscape of this compound would involve:
Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular interactions of the molecule.
System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution-phase behavior.
Simulation Production: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
Analysis of the resulting trajectory would reveal the preferred orientations (conformers) of the acetate group relative to the quinoline ring system and the energetic barriers between these conformations. This information is valuable for understanding how the molecule's shape influences its physical properties and biological interactions. However, in the absence of such dedicated studies, no specific data on the conformational preferences or dynamic behavior of this compound can be presented.
Applications in Chemical Science and Advanced Materials
Quinolin-5-yl Acetate (B1210297) as a Synthetic Building Block in Organic Synthesis
The quinoline (B57606) ring system is a privileged scaffold in organic and medicinal chemistry, prized for its presence in numerous natural products and synthetic compounds. acs.orgnih.gov Quinolin-5-yl acetate serves as a valuable synthetic building block, primarily due to two key features: the acetate group and the aromatic core.
The acetate moiety at the 5-position is essentially a protected hydroxyl group. It can be easily hydrolyzed under basic or acidic conditions to yield 5-hydroxyquinoline (B119867). This transformation is crucial as 5-hydroxyquinoline is a versatile intermediate. The hydroxyl group can be converted into other functionalities, such as ethers or triflates, or used directly in condensation reactions like the Combes quinoline synthesis to build more complex polycyclic systems. nih.gov
Furthermore, the quinoline ring itself is susceptible to a range of chemical modifications. It can undergo electrophilic substitution reactions, with positions 5 and 8 being generally preferred. orientjchem.org The presence of the acetoxy group at position 5 influences the regioselectivity of these reactions. The core structure also participates in nucleophilic substitutions, typically at positions 2 and 4. orientjchem.org This reactivity allows chemists to use this compound as a foundational structure, systematically adding functional groups to construct highly substituted and complex target molecules.
Roles in Catalysis and Ligand Design
The quinoline framework is a cornerstone in the design of ligands for catalytic applications, owing to the coordinating ability of its nitrogen atom and its rigid, planar structure.
Quinoline derivatives are extensively used as ligands to stabilize and modulate the reactivity of transition metal catalysts, including those based on copper, silver, palladium, and manganese. mdpi.comnih.govrsc.org While this compound itself may not be the direct ligand, its derivatives, particularly those derived from 8-hydroxyquinoline (B1678124), are classic chelating agents. The nitrogen atom and the hydroxyl group (or in this case, the acetoxy group's oxygen after potential rearrangement or hydrolysis) can form stable complexes with metal ions.
Copper Acetate: In combination with quinoline-based ligands, copper(II) acetate has been shown to be an effective catalyst for oxidation reactions, such as the catecholase-mimicking oxidation of catechol to o-quinone. mdpi.com The quinoline ligand coordinates to the copper center, creating a catalytically active complex that facilitates the redox process. mdpi.com Such complexes are also pivotal in Chan-Lam coupling reactions, which form carbon-heteroatom bonds using copper catalysts like Cu(OAc)₂. mdpi.com
Silver Acetate: Silver salts, including silver acetate (AgOAc), are often used in coordination chemistry involving quinoline ligands. For instance, in the synthesis of platinum-antimony complexes featuring quinoline-appended stibane ligands, AgOAc is employed as a halide abstractor to generate more reactive acetate-coordinated metal centers. This highlights the ancillary, yet critical, role of metal acetates in reactions mediated by quinoline-ligated complexes.
Palladium Acetate: Palladium catalysis is a pillar of modern organic synthesis, particularly for cross-coupling reactions. Quinoline-containing ligands are used to create highly efficient palladium catalysts. These ligands can influence the catalyst's stability, solubility, and selectivity. Palladium-catalyzed processes are instrumental in the synthesis of quinoline derivatives themselves and in C-H activation reactions where a quinoline directing group guides the metal to a specific site for functionalization. nih.govrsc.org
Manganese(III) Acetate: While less common, manganese(III) acetate is a useful oxidizing agent in radical reactions. The presence of coordinating ligands, such as those derived from quinoline, can help to control the selectivity and efficiency of these transformations.
Table 1: Quinoline Ligands in Metal-Catalyzed Reactions
| Metal Catalyst | Quinoline Ligand Type | Reaction Type | Role of Quinoline Moiety |
| Copper(II) acetate | Anilido-imine quinoline ligands | Chan-Lam Coupling | Forms an active catalytic complex for C-N bond formation. mdpi.com |
| Copper(II) acetate | Various substituted quinolines | Catechol Oxidation | Coordinates to Cu(II) to create a complex with catecholase activity. mdpi.com |
| Palladium(II) acetate | Benzo[h]quinoline | C-H Chlorination | Acts as both a substrate and a directing group for C-H activation. nih.gov |
| Silver(I) acetate | Quinoline-appended stibanes | Ligand Exchange | Not a direct ligand in the final product, but the quinoline arms coordinate to other metals (e.g., Platinum) in the complex. |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. The quinoline scaffold is a key component in some of the most successful classes of organocatalysts, most notably the Cinchona alkaloids (e.g., quinine (B1679958) and quinidine). These molecules contain a quinoline ring linked to a quinuclidine (B89598) core. The quinoline moiety provides a rigid, sterically defined backbone and influences the electronic properties of the catalyst. In bifunctional organocatalysts, the quinoline nitrogen can act as a hydrogen-bond acceptor, while other parts of the molecule activate the reaction partner, enabling highly enantioselective transformations. nih.gov
In nanocatalysis, the utility of quinoline derivatives extends to the stabilization and functionalization of nanoparticles. While many studies focus on using nanocatalysts to synthesize quinolines, the reverse role is also significant. acs.orgnih.govnih.govresearchgate.net Quinoline compounds can act as capping agents during the synthesis of metal nanoparticles (e.g., gold, silver). They adsorb to the nanoparticle surface, preventing agglomeration and controlling particle size and shape. This stabilization is crucial for maintaining the high surface area and catalytic activity of the nanoparticles. The quinoline's functional groups can also be tailored to modulate the electronic properties of the nanoparticle surface, thereby influencing its catalytic performance in various organic transformations.
Contributions to Advanced Materials Science and Polymer Chemistry
The rigid, aromatic, and heterocyclic nature of the quinoline ring makes it an attractive building block for advanced materials and polymers, imparting desirable properties such as thermal stability, mechanical strength, and specific optoelectronic characteristics.
This compound and its derivatives can be functionalized to create monomers suitable for polymerization. By introducing polymerizable groups such as acrylates, styrenes, or carboxylic acids, the quinoline unit can be incorporated into polymer chains. nih.govresearchgate.netresearchgate.net
For example, researchers have synthesized novel acrylate (B77674) monomers from quinoline-based chalcones. These monomers can undergo solution polymerization to form polyacrylates with quinoline moieties in the side chains. nih.govtandfonline.com Similarly, 8-hydroxyquinoline has been converted into a styrenic monomer and polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to yield well-defined polymers. researchgate.net These polymers have applications as metal-binding fibers for sequestering metals from wastewater. researchgate.net
Furthermore, quinoline dicarboxylic acids have been synthesized and used as monomers for producing aromatic polyamides and polyesters. researchgate.netacs.org The incorporation of the rigid quinoline unit directly into the polymer backbone leads to materials with high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications. researchgate.netacs.org
Table 2: Examples of Quinoline-Based Monomers
| Monomer Name/Type | Polymerization Method | Resulting Polymer | Key Property/Application |
| 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA) | Solution Polymerization | Poly(CPA) and copolymers | Polymeric drug with antimicrobial activity. nih.govtandfonline.com |
| 8-hydroxyquinoline-based styrenic monomer (QuiBoc) | RAFT Polymerization | PQuiBoc | Metal-binding composite microfibers. researchgate.net |
| Quinoline-2,6-dicarboxylic acid | Polycondensation | Aromatic Polyamides/Polyesters | High thermal stability. researchgate.net |
| Methacrylic monomers with styrylquinoline | Free Radical Polymerization | Side-chain quinoline polymers | Photochemical and optical activities. tandfonline.com |
Lack of Documented Applications in Polymer Post-Modification
Despite the diverse reactivity of quinoline derivatives, a comprehensive review of scientific literature reveals no specific documented instances of this compound being utilized for the post-modification of functional polymers.
While the broader family of quinoline compounds is of significant interest in medicinal and materials science due to their unique electronic and biological properties, the specific application of this compound in polymer modification remains unexplored or, at the very least, unpublished in accessible scientific literature.
Theoretical possibilities for such a reaction could be envisioned, for instance, through a transesterification reaction where the acetate group of this compound is exchanged with a suitable functional group on a polymer. However, without any experimental data or research findings, any discussion of reaction conditions, efficiency, or the properties of the resulting modified polymer would be purely speculative.
Given the strict requirement for scientifically accurate and detailed research findings, and in the absence of any available data on the subject, it is not possible to provide an article on the post-modification of functional polymers using this compound. The scientific community has not, to date, published any work that would form the basis of such a discussion.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Quinolin-5-yl acetate, and how should data be interpreted to confirm structural integrity?
- Methodological Answer : Combine experimental FTIR, ¹H NMR, and ¹³C NMR to identify functional groups and hydrogen/carbon environments. For example, FTIR can detect acetyl C=O stretching (~1740 cm⁻¹), while NMR resolves quinoline ring protons (δ 7.5–9.0 ppm) and acetate methyl groups (δ 2.1–2.3 ppm). Validate assignments using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) to simulate vibrational frequencies and NMR chemical shifts . Cross-reference experimental and theoretical data to resolve ambiguities, such as distinguishing regioisomers or confirming substituent positions .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document synthesis protocols with granular detail, including reaction conditions (temperature, solvent, catalyst), purification methods (column chromatography, recrystallization), and characterization data (melting points, spectral profiles). For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) to confirm purity and molecular formula. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps, with extended procedures in supplementary materials . Reference established protocols for analogous quinoline derivatives to align with best practices .
Advanced Research Questions
Q. What computational strategies are optimal for predicting the electronic properties and reactivity of this compound derivatives?
- Methodological Answer : Use DFT (e.g., B3LYP or M06-2X functionals with 6-311G(d,p) basis sets) to calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors (electrophilicity index, chemical hardness). For example, a HOMO-LUMO gap <3 eV suggests potential redox activity. Incorporate solvent effects via polarizable continuum models (PCM) to simulate experimental environments. Validate computational models against experimental UV-Vis spectra and cyclic voltammetry data .
Q. How can crystallographic refinement resolve structural ambiguities in this compound complexes?
- Methodological Answer : Employ SHELXL for high-resolution refinement, leveraging Hirshfeld atom refinement (HAR) to model hydrogen atoms accurately. Analyze residual electron density maps to identify disordered solvent molecules or positional disorder in the quinoline ring. Use the R1 factor (<5%) and goodness-of-fit (GOF ≈1) to assess model quality. For challenging cases (e.g., twinned crystals), apply twin-law matrices in SHELXL and validate with PLATON’s ADDSYM algorithm .
Q. What strategies address discrepancies in spectroscopic data between experimental and theoretical models for this compound?
- Methodological Answer : Re-examine basis set selection (e.g., 6-31G(d,p) vs. 6-311++G(3df,3pd)) and solvent effects in DFT calculations. For NMR, ensure proper referencing (TMS) and consider dynamic effects via molecular dynamics (MD) simulations. If IR bands deviate, check anharmonic corrections or hybrid functionals (e.g., CAM-B3LYP). Publish raw data and computational input files to enable peer validation .
Contradictions and Mitigation
- Synthesis Reproducibility : Patent-derived methods (e.g., ) may lack granular detail. Cross-validate with peer-reviewed protocols ( ) and provide supplementary synthetic videos or step-by-step guides.
- Computational Accuracy : Basis set limitations in DFT ( ) can skew reactivity predictions. Use composite methods (e.g., G4) or machine learning corrections for higher accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
